molecular formula C13H10N4OS2 B3216215 N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide CAS No. 1171233-46-7

N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide

Cat. No.: B3216215
CAS No.: 1171233-46-7
M. Wt: 302.4 g/mol
InChI Key: YVDOAWXSRLCYBM-UHFFFAOYSA-N
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Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide is a complex organic compound that features a benzo[d]thiazole ring fused with a pyrazine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide typically involves the reaction of 2-methylthio-benzothiazole with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
  • N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide

Uniqueness

N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide is unique due to the presence of the methylthio group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets. This modification can also influence its electronic properties, making it a more versatile compound for various applications .

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c1-19-13-17-9-3-2-8(6-11(9)20-13)16-12(18)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDOAWXSRLCYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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